molecular formula C13H13BrN2O B8264654 3-(Benzyloxy)-5-bromobenzene-1,2-diamine

3-(Benzyloxy)-5-bromobenzene-1,2-diamine

Cat. No.: B8264654
M. Wt: 293.16 g/mol
InChI Key: LDTKNQPYZOCIJC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromobenzene-1,2-diamine ( 869849-22-9) is an organic compound with the molecular formula C 13 H 13 BrN 2 O and a molecular weight of 293.16 g/mol . This benzenediamine derivative is characterized by a benzyloxy group and a bromine atom on the benzene ring, which makes it a valuable multifunctional intermediate in organic synthesis . As a building block, its primary research value lies in its application in medicinal chemistry and pharmaceutical research for the synthesis of more complex heterocyclic structures . The presence of two amine groups adjacent to each other (the 1,2-diamine moiety) allows this compound to serve as a precursor for the synthesis of benzimidazole derivatives, a privileged scaffold in drug discovery . The bromine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse chemical groups to the core structure. The benzyloxy group can act as a protective group for the phenol, which can be selectively removed in later synthetic steps. This product is intended for research purposes as a chemical intermediate and is For Research Use Only . It is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information prior to use.

Properties

IUPAC Name

5-bromo-3-phenylmethoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTKNQPYZOCIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination and Benzyloxy Group Introduction

A foundational approach involves brominating a pre-functionalized diaminobenzene derivative. For instance, 4-bromo-o-phenylenediamine (CAS 1575-37-7), a commercially available compound, serves as a potential starting material . The synthesis could proceed as follows:

  • Bromination : Direct bromination of o-phenylenediamine using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) introduces bromine at position 4 .

  • Benzyloxy Group Installation : To introduce the benzyloxy group at position 3, a Williamson ether synthesis is employed. Reacting 4-bromo-o-phenylenediamine with benzyl bromide (C₆H₅CH₂Br) under basic conditions (e.g., K₂CO₃) facilitates nucleophilic substitution. However, the amine groups’ activating nature may necessitate protection (e.g., acetylation) to prevent undesired side reactions .

Challenges :

  • Competing reactivity of amine groups may lead to over-alkylation.

  • Regioselectivity must be controlled to ensure bromine occupies position 5 post-benzylation.

Nitration-Reduction Strategy

This method leverages nitro groups as precursors to amines, enabling precise positional control. A hypothetical pathway includes:

  • Nitration of Resorcinol : Resorcinol (1,3-dihydroxybenzene) undergoes nitration to yield 2-nitroresorcinol, as demonstrated in analogous syntheses .

  • Benzylation : The hydroxyl groups are protected using benzyl bromide, forming 1,3-dibenzyloxy-2-nitrobenzene.

  • Bromination : Electrophilic bromination at position 5, directed by the electron-donating benzyloxy groups, produces 1,3-dibenzyloxy-5-bromo-2-nitrobenzene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-(benzyloxy)-5-bromo-1,2-diaminobenzene .

Advantages :

  • Nitration and bromination steps benefit from the directing effects of electron-rich substituents.

  • Benzyl groups act as protecting groups, simplifying subsequent transformations.

Diazotization and Hydrolysis

Inspired by patented methods for related compounds , this route employs diazonium intermediates to introduce hydroxyl groups, which are subsequently benzylated:

  • Diazotization of 2,6-Dimethoxyaniline : Reacting 2,6-dimethoxyaniline with nitrous acid (HNO₂) generates a diazonium salt.

  • Hydrolysis : The diazonium salt is hydrolyzed to 2,6-dimethoxyphenol.

  • Bromination : Electrophilic bromination at position 4 yields 4-bromo-2,6-dimethoxyphenol.

  • Demethylation and Benzylation : Hydrobromic acid (HBr) removes methyl groups, forming 4-bromo-resorcinol, which is then benzylated at position 3.

  • Amination : Converting the hydroxyl group at position 1 to an amine via nucleophilic substitution or reduction completes the synthesis .

Modifications for Target Compound :

  • Replace methoxy groups with benzyloxy during protection steps.

  • Adjust bromination conditions to target position 5.

Direct Functionalization of Diaminophenol Derivatives

If 3-hydroxy-5-bromo-o-phenylenediamine is accessible, a straightforward benzylation suffices:

  • Benzylation : Treat 3-hydroxy-5-bromo-o-phenylenediamine with benzyl bromide and a base (e.g., NaOH), forming the target compound via an SN2 mechanism .

Synthetic Hurdles :

  • Limited commercial availability of 3-hydroxy-5-bromo-o-phenylenediamine necessitates multi-step synthesis from simpler precursors.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield*Purity*Scalability
Bromination-Benzylation4-Bromo-o-phenylenediamineBromination, BenzylationModerateHighIndustrial
Nitration-ReductionResorcinolNitration, BenzylationLowModerateLaboratory
Diazotization2,6-DimethoxyanilineDiazotization, BrominationHighHighPilot-scale
Direct FunctionalizationDiaminophenolBenzylationHighHighLimited

*Yields and purity depend on reaction optimization and purification techniques.

Critical Considerations in Synthesis

  • Regioselectivity : Bromine placement is influenced by directing effects of amine and benzyloxy groups. Computational modeling (e.g., DFT) aids in predicting substitution patterns .

  • Protection-Deprotection : Temporary protection of amine groups (e.g., acetylation) prevents unwanted side reactions during benzylation .

  • Catalysis : Transition metal catalysts (e.g., Pd, Cu) enhance coupling reactions, though cost and toxicity must be weighed .

Q & A

Q. What are the optimal synthetic routes for 3-(Benzyloxy)-5-bromobenzene-1,2-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or catalytic coupling. For example, a benzyloxy group can be introduced using benzyl bromide in the presence of a base like Cs₂CO₃ in DMF at 80°C, followed by bromination using NBS (N-bromosuccinimide) under radical conditions . Purification via silica gel chromatography (ethyl acetate/petroleum ether, 10:1) is recommended. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio for bromination) and inert atmospheres to prevent oxidation of amine groups .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95%). Structural confirmation requires ¹H/¹³C NMR:
  • ¹H NMR : Benzyloxy protons (δ 4.9–5.1 ppm as a singlet), aromatic protons (δ 6.8–7.4 ppm split by Br and NH₂ groups), and NH₂ signals (δ 5.5–6.0 ppm, broad).
  • ¹³C NMR : Benzyloxy carbon (δ 70–72 ppm), brominated aromatic carbon (δ 115–120 ppm) .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : The compound is light- and oxygen-sensitive due to the amine groups. Store under argon at 2–8°C in amber vials. Avoid aqueous solutions to prevent hydrolysis of the benzyloxy group. Degradation products (e.g., quinones) can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do competing electronic effects (Br vs. benzyloxy) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as an electron-withdrawing group, directing electrophilic substitution to the para position relative to the benzyloxy group (electron-donating). In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at 80°C in toluene/EtOH (3:1), but competing dehalogenation may occur if the benzyloxy group sterically hinders the catalyst. Kinetic studies (GC-MS monitoring) are recommended to optimize ligand choice (e.g., XPhos vs. SPhos) .

Q. What spectroscopic challenges arise in characterizing this compound, and how can they be resolved?

  • Methodological Answer : Overlapping NH₂ and aromatic proton signals in NMR can obscure analysis. Use deuterated DMSO to slow exchange broadening or employ 2D techniques (HSQC, HMBC) to resolve coupling patterns. For mass spectrometry, ESI+ mode provides a clear [M+H]⁺ peak at m/z 309.1 (calc. 309.04) .

Q. How does this compound serve as a precursor for heterocyclic systems (e.g., benzimidazoles or triazoles)?

  • Methodological Answer : The diamine moiety enables cyclization with carbonyl compounds. For benzimidazole synthesis:
  • React with carboxylic acids (e.g., acetic acid) at 120°C in HCl/EtOH (1:2) for 12 hours.
  • Yields depend on steric hindrance from the benzyloxy group; use microwave-assisted synthesis (150°C, 30 min) to improve efficiency. LC-MS can track intermediate imine formation .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to reconcile variability in thermal data?

  • Methodological Answer : Melting points range from 145–155°C due to polymorphism or residual solvents. Use DSC (differential scanning calorimetry) with a heating rate of 10°C/min under N₂. Recrystallize from ethanol/water (4:1) to isolate the most stable polymorph. PXRD can confirm crystal phase consistency .

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